molecular formula C13H28N2 B7872533 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine

1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine

Cat. No.: B7872533
M. Wt: 212.37 g/mol
InChI Key: YTZGWYJAGBGQIG-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Significance of Pyrrolidine (B122466) Ring Systems as Chemical Scaffolds

The pyrrolidine ring is a saturated heterocycle that is a cornerstone in the design of complex organic molecules. nih.gov Its five-membered structure is not planar, a property that allows it to adopt various conformations, often described as "pseudorotation". researchgate.netdntb.gov.ua This three-dimensional character is a significant advantage in molecular design, as it enables a more thorough exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net

The pyrrolidine nucleus is considered a "privileged scaffold" in chemistry because it is a structural component in numerous natural products, particularly alkaloids like nicotine. nih.gov The presence of sp³-hybridized carbon atoms and potentially multiple stereogenic centers allows for the creation of a vast number of distinct stereoisomers from a single molecular formula. nih.govnih.gov This stereochemical complexity is crucial for applications in asymmetric synthesis, where precise spatial arrangement of atoms is required. nih.gov

FeatureSignificance in Chemical Research
3D Conformation The non-planar "envelope" conformations allow for precise spatial positioning of substituents, which is critical in catalysis and molecular recognition. nih.govresearchgate.net
Stereochemistry The potential for multiple chiral centers makes the pyrrolidine ring a valuable building block for creating stereochemically complex molecules. nih.govnih.gov
Synthetic Versatility The pyrrolidine ring can be synthesized from various precursors or functionalized from readily available starting materials like the amino acid proline. dntb.gov.uamdpi.com
Natural Occurrence Its presence in many alkaloids and other bioactive molecules inspires the design of new compounds for various chemical and biological studies. nih.gov

Overview of Amine Chemistry and Derivatives in Synthetic and Molecular Biology Research

Amines are a fundamental class of organic compounds derived from ammonia, categorized as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. libretexts.org The defining feature of an amine is the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. solubilityofthings.com This reactivity is central to their role as versatile building blocks in organic synthesis. amerigoscientific.com

In synthetic chemistry, amines participate in a vast array of reactions:

Acylation: Primary and secondary amines react with acyl halides or anhydrides to form amides, a foundational reaction in the synthesis of polymers and many complex molecules. ncert.nic.inbritannica.com

Alkylation: As nucleophiles, amines react with alkyl halides to form new carbon-nitrogen bonds, leading to more complex amines. britannica.com

Reductive Amination: The reaction of amines with aldehydes or ketones is a powerful method for synthesizing a wide range of substituted amines. amerigoscientific.com

Iminium and Enamine Formation: Secondary amines, such as the pyrrolidine ring, are particularly important in organocatalysis, where they react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. nih.gov

Rationale for Academic Inquiry into 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine and Related N-Substituted Pyrrolidin-3-amines

While specific studies on this compound are scarce, the rationale for academic interest in this compound and its analogs can be inferred from the extensive research on N-substituted pyrrolidin-3-amines. The synthesis of such molecules is often driven by the need to create libraries of diverse compounds for screening in various applications, from materials science to catalysis.

The structure of the target compound can be broken down into three key points of variation, each providing a rationale for its synthesis and study:

The Pyrrolidine-3-amine Core: This scaffold provides a defined three-dimensional structure with a nitrogen atom at the 3-position available for substitution. The synthesis of substituted pyrrolidines is a well-established field of research, with numerous methods developed to control stereochemistry and substitution patterns. organic-chemistry.orgnih.gov

The N-Methyl Group on the Ring: The methylation of the pyrrolidine nitrogen converts it into a tertiary amine. This modification alters the steric environment, basicity, and nucleophilicity of the ring nitrogen, which can have significant effects on the molecule's properties and potential applications, for instance, by preventing it from participating in enamine formation while still allowing it to act as a base or ligand.

The N-(5-methylheptan-3-yl) Side Chain: This specific substituent is a chiral, non-planar alkyl group. In academic research, chemists systematically vary such side chains to probe structure-property relationships. Changing the length, branching, and stereochemistry of the N-substituent allows for the fine-tuning of a molecule's properties, such as its solubility, steric bulk, and ability to coordinate with other molecules. The synthesis of libraries of related N-substituted pyrrolidines is a common strategy for discovering novel organocatalysts or ligands. mdpi.com

The synthesis of specific, complex amines is often a critical step in larger research projects. For example, the development of stereoselective processes for preparing specific N-substituted pyrrolidines has been the subject of dedicated studies, highlighting the importance of these structures as key intermediates.

Research Landscape of Pyrrolidine-Amine Derivatives (Excluding Therapeutic Applications)

Beyond their well-documented role in medicinal chemistry, pyrrolidine-amine derivatives are heavily researched for other important applications in chemistry. nih.gov

Organocatalysis: Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts. nih.gov The secondary amine of the pyrrolidine ring can react with a carbonyl compound to form an enamine, which then acts as a nucleophile in asymmetric reactions like Michael additions and aldol (B89426) reactions. nih.govjchemrev.com The substituents on the pyrrolidine ring create a specific chiral environment that directs the stereochemical outcome of the reaction. nih.gov Researchers have synthesized extensive libraries of pyrrolidine-based catalysts to optimize enantioselectivity for a wide range of chemical transformations. unibo.itnih.gov

Ligands in Transition Metal Catalysis: The nitrogen atoms in pyrrolidine-amine derivatives can act as excellent ligands, coordinating to transition metals to form catalysts. nih.gov These complexes are used in a variety of synthetic transformations, including hydrogenations, cross-coupling reactions, and C-H amination. ubc.caresearchgate.netnih.gov The steric and electronic properties of the pyrrolidine ligand can be tuned by altering its substituents, thereby influencing the activity and selectivity of the metal catalyst. nih.gov

Asymmetric Synthesis: The inherent chirality of many pyrrolidine derivatives, often sourced from natural amino acids like proline and hydroxyproline, makes them valuable as chiral auxiliaries or building blocks in asymmetric synthesis. nih.govmdpi.com They are used to control the stereochemistry of reactions, enabling the synthesis of enantiomerically pure complex molecules.

Application AreaRole of Pyrrolidine-Amine DerivativeExample Reaction / Use
Organocatalysis Acts as a chiral catalyst via enamine or iminium ion formation. nih.govAsymmetric Michael addition of aldehydes to nitroolefins. nih.gov
Transition Metal Catalysis Serves as a chiral ligand to control the reactivity and selectivity of a metal center. nih.govubc.caCopper-catalyzed intramolecular C-H amination to form new pyrrolidine rings. nih.gov
Asymmetric Synthesis Used as a chiral building block or auxiliary to introduce stereocenters. nih.govmdpi.comSynthesis of complex natural products and other chiral molecules. nih.gov
Materials Science Incorporated as monomers in the synthesis of specialized polymers and materials. ncert.nic.inDevelopment of novel polyamides or polyurethanes with specific properties. amerigoscientific.com

Properties

IUPAC Name

1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-5-11(3)9-12(6-2)14-13-7-8-15(4)10-13/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZGWYJAGBGQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 Methyl N 5 Methylheptan 3 Yl Pyrrolidin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

The synthetic approach to 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine is best conceptualized through a retrosynthetic analysis, which deconstructs the molecule into simpler, more readily available starting materials. The primary strategic disconnections are made at the carbon-nitrogen bonds, which are typically formed late in a synthetic sequence.

Two logical disconnections of the target molecule are:

C-N Bond Disconnection of the Secondary Amine: The bond between the pyrrolidine (B122466) ring's nitrogen atom at the 3-position and the 5-methylheptan-3-yl side chain is a prime candidate for disconnection. This bond is commonly formed via reductive amination or N-alkylation. This disconnection leads to two key synthons: 1-methylpyrrolidin-3-amine (B77690) and a precursor to the 5-methylheptan-3-yl group, such as 5-methylheptan-3-one .

N-Methyl Bond Disconnection: An alternative or preceding disconnection can be made at the N-methyl bond on the pyrrolidine ring. This would suggest a synthetic route where the 5-methylheptan-3-yl side chain is installed first, followed by methylation of the pyrrolidine nitrogen.

Following the first and more common strategy, the synthesis is simplified to two primary challenges: the construction of the chiral 1-methylpyrrolidin-3-amine core and the synthesis of the 5-methylheptan-3-yl precursor, followed by their efficient coupling. This approach allows for a modular synthesis where each component can be prepared and optimized separately.

Established and Emerging Synthetic Routes to the Pyrrolidin-3-amine Core

The pyrrolidin-3-amine scaffold is a crucial building block, and its synthesis has been the subject of extensive research. mdpi.comnih.gov Methods can be broadly categorized into those that start with an existing pyrrolidine ring and those that construct the ring from acyclic precursors. mdpi.comnih.gov

Stereoselective and Enantioselective Synthesis Approaches for the Pyrrolidine Moiety

Achieving stereochemical control is paramount in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis of the pyrrolidin-3-amine core involves establishing at least one stereocenter at the C3 position, and potentially others on the ring.

The introduction of chirality into the pyrrolidine ring can be achieved through several powerful strategies. One of the most effective methods is the use of [3+2] cycloaddition reactions. acs.org In this approach, an azomethine ylide reacts with an alkene in a concerted fashion, potentially creating multiple stereocenters simultaneously with high diastereoselectivity. acs.org The use of chiral auxiliaries or catalysts can render this process enantioselective. For instance, N-tert-butanesulfinyl groups on 1-azadienes have been shown to act as effective chiral directors in cycloadditions, inducing a specific absolute configuration in the final pyrrolidine product. acs.org

Another prominent strategy involves the cyclization of chiral acyclic precursors. These precursors are often derived from the chiral pool, such as amino acids like proline or 4-hydroxyproline. mdpi.comnih.gov These readily available starting materials possess inherent chirality, which can be transferred through a series of reactions to the target pyrrolidine-3-amine structure. Additionally, methods involving the asymmetric diamination of aldehydes can yield enantiomerically enriched 3-amino pyrrolidines. fao.orgresearchgate.net

While often used for substitution at the C2 or C5 positions, alkylation strategies can also be employed to control stereochemistry. Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, for example, can provide chiral C3-alkylated pyrrolidines using specific nickel catalysts and chiral BOX ligands. organic-chemistry.org Although this method installs a C-C bond rather than the C-N bond of the amine, the principles of stereocontrol via metal catalysis are broadly applicable to the synthesis of substituted pyrrolidines.

N-Alkylation and Reductive Amination Methods for Side Chain Installation

The final key step in the proposed synthesis is the coupling of the 1-methylpyrrolidin-3-amine core with the 5-methylheptan-3-yl side chain. Reductive amination is a highly effective and widely used method for this transformation. researchgate.netnih.gov

This one-pot reaction involves the condensation of an amine with a ketone (or aldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govyoutube.com A variety of reducing agents are suitable for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is often preferred in modern synthesis. youtube.com

Table 1: Common Reagents for Reductive Amination

Reducing Agent Typical Solvent Key Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE) Mild, selective for imines over ketones, tolerant of many functional groups.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727) (MeOH) Effective, but highly toxic and requires acidic conditions which may not be compatible with all substrates.
Palladium on Carbon (Pd/C) with H₂ Methanol (MeOH), Ethanol (EtOH) Catalytic hydrogenation; can be incompatible with other reducible functional groups (e.g., alkenes, benzyl (B1604629) groups). youtube.com

An alternative to reductive amination is direct N-alkylation, a classic nucleophilic aliphatic substitution reaction. wikipedia.org This would involve reacting 1-methylpyrrolidin-3-amine with an alkyl halide, such as 3-bromo-5-methylheptane. However, this method can be plagued by issues of overalkylation, where the secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. wikipedia.org Therefore, for the synthesis of a secondary amine like the target molecule, reductive amination is generally the superior and more controlled approach. chemrxiv.org

The side chain precursor, 5-methylheptan-3-one, is a commercially available ketone. sigmaaldrich.comnih.gov Its synthesis can be achieved through established organic reactions. One potential route involves the aldol (B89426) condensation of propanal and 2-pentanone, followed by dehydration and hydrogenation of the resulting enone. A more direct approach could be the Grignard reaction between ethyl magnesium bromide and 2-methylpentanoyl chloride. The corresponding amine, 5-methylheptan-3-amine, can also be synthesized and used in coupling reactions. The ketone is a key intermediate that can be produced from biomass-derived 2,3-butanediol (B46004) via dehydration to methyl ethyl ketone (MEK), followed by aldol condensation and hydrogenation reactions. mdpi.com

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including pyrrolidine derivatives. tandfonline.comnih.gov These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and reduction of waste compared to traditional multi-step syntheses. tandfonline.com A variety of MCRs have been developed for the construction of the pyrrolidine ring, often involving the in situ generation of reactive intermediates such as azomethine ylides. tandfonline.com

One common MCR strategy for the synthesis of functionalized pyrrolidines is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. tandfonline.com The choice of reactants, catalyst, and reaction conditions can influence the regio- and stereoselectivity of the cycloaddition, leading to a diverse range of substituted pyrrolidines. For instance, the one-pot three-component reaction between isatin, sarcosine, and a thiophene-3-ylidene derivative in refluxing methanol has been shown to produce pyrrolidine hybrids. tandfonline.com Similarly, the reaction of aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com

The versatility of MCRs allows for the incorporation of a wide range of substituents into the pyrrolidine ring. The following table provides examples of multicomponent reactions used to synthesize pyrrolidine derivatives, highlighting the diversity of achievable structures.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
IsatinSarcosineThiophene-3-ylideneMethanol, refluxSpiro-pyrrolidine
AldehydeAmino acid esterChalconeK2CO3, I2Pyrrolidine-2-carboxylate
AldehydeAmineSodium diethyl oxaloacetateEthanol, refluxPyrrolidine-based iminosugar precursor
Diazo ketoneSilanolIsocyanidePhoto-induced3,5-dihydroxypyrrolidin-2-one precursor

Catalytic Approaches in Pyrrolidin-3-amine Synthesis

Catalytic methods play a crucial role in the stereoselective synthesis of pyrrolidine derivatives, including those with an amino substituent at the C3 position. These approaches often provide high levels of enantio- and diastereocontrol, which is essential for the preparation of chiral compounds for biological evaluation. Both organocatalysis and transition metal catalysis have been successfully employed in the synthesis of substituted pyrrolidines.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of pyrrolidines, often utilizing chiral secondary amines derived from proline or other chiral sources. unibo.itmdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of transformations such as Michael additions, aldol reactions, and cycloadditions. nih.gov For the synthesis of 3-aminopyrrolidine (B1265635) precursors, organocatalytic conjugate addition of aldehydes to nitro-olefins, followed by reduction of the nitro group and reductive amination, is a common strategy. nih.gov The use of cinchona alkaloid-derived catalysts has been shown to be effective in promoting highly diastereo- and enantioselective cascades to form polysubstituted pyrrolidines. pkusz.edu.cn

Transition metal catalysis offers a complementary set of tools for the synthesis of pyrrolidines. organic-chemistry.org Metals such as palladium, rhodium, copper, iridium, cobalt, and nickel are frequently used to catalyze a range of reactions, including C-H amination, hydroamination, and cycloaddition reactions. organic-chemistry.org For example, copper(I) salts have been shown to catalyze the three-component assembly of an alpha-diazo ester, an imine, and an alkene to produce substituted pyrrolidines with high diastereoselectivity. nih.gov Rhodium-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes with nitrene sources provides a route to various pyrrolidine-containing structures. nih.gov

The following table summarizes selected catalytic approaches for the synthesis of pyrrolidine derivatives, illustrating the diversity of catalysts and transformations.

Catalyst TypeCatalyst ExampleReaction TypeSubstratesProduct Type
OrganocatalystCinchona alkaloid-derived carbamateAza-Henry/aza-Michael cascadeAldehyde, NitroalkenePolysubstituted pyrrolidine
Transition MetalCopper(I) saltsThree-component assemblyα-diazo ester, imine, alkeneSubstituted pyrrolidine
Transition MetalCp*Ir complexN-heterocyclizationPrimary amine, diolCyclic amine
Transition MetalRhodium catalystIntramolecular nitrene insertionAlkyl azidesN-unprotected pyrrolidine
Transition MetalPalladiumIntramolecular aminoarylationAlkenyl aminesPyrrolidines

Chemical Modifications and Analog Synthesis of this compound

The synthesis of analogs of a lead compound is a critical step in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. For this compound, chemical modifications can be envisioned at three primary positions: the N1-substituent of the pyrrolidine ring, the C3-amine substituent, and the introduction of probes for further studies.

The substituent at the N1 position of the pyrrolidine ring can significantly influence the biological activity and physicochemical properties of a molecule. nih.gov The synthesis of N1-substituted analogs of pyrrolidines is often straightforward and can be achieved through various methods. For a secondary pyrrolidine precursor, direct N-alkylation or N-arylation can be performed using appropriate electrophiles such as alkyl halides or aryl halides under basic conditions. Reductive amination with aldehydes or ketones is another common method to introduce a variety of N-substituents. unibo.it

Modifying the C3-amine substituent allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target. The 5-methylheptan-3-yl group is a chiral, bulky alkyl substituent. The synthesis of analogs with variations at this position would likely involve the coupling of a pyrrolidin-3-one precursor with a range of primary or secondary amines via reductive amination. Alternatively, a protected 3-aminopyrrolidine could be subjected to N-alkylation with various alkyl halides or tosylates.

To investigate the mechanism of action and cellular targets of this compound, it is often necessary to introduce biophysical or imaging probes into the molecule. These probes can be fluorescent dyes, photoaffinity labels, or biotin (B1667282) tags, which allow for the visualization of the compound in cells, identification of binding partners, and quantification of target engagement. nih.gov

The design of such probes requires careful consideration of the attachment point to minimize perturbation of the compound's biological activity. The synthesis of these probe-conjugated analogs typically involves the functionalization of the pyrrolidine core or one of its substituents with a suitable linker for subsequent coupling to the probe molecule. For example, a derivative of the parent compound with a reactive handle, such as a carboxylic acid or an amine, could be synthesized and then coupled to a fluorescent dye. Recently, a cyanopyrrolidine-based probe has been developed for activity-based protein profiling, highlighting the utility of pyrrolidine scaffolds in creating chemical tools to study biological systems. rsc.org The development of such molecular probes is crucial for elucidating the molecular targets and biological pathways modulated by novel bioactive compounds. pharm.or.jp

Advanced Structural and Conformational Analysis of 1 Methyl N 5 Methylheptan 3 Yl Pyrrolidin 3 Amine

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are indispensable for probing the intricate structural details of molecules in solution. For 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine, a combination of high-resolution Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy would provide a wealth of information regarding its stereochemistry and dynamic behavior.

High-Resolution NMR Spectroscopy for Stereochemical and Dynamic Information

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. longdom.orgwikipedia.org For a molecule with multiple stereocenters and significant conformational flexibility like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be essential.

¹H and ¹³C NMR would provide initial information on the chemical environment of each proton and carbon atom, respectively. The chemical shifts would be indicative of the electronic environment and can offer clues about the molecule's folded state.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine (B122466) ring and the N-alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to define the three-dimensional structure and preferred conformation in solution. For instance, NOEs between protons on the pyrrolidine ring and the N-alkyl chain would define the orientation of the side chain relative to the ring.

Illustrative ¹H NMR Data for this compound

Proton Assignment Illustrative Chemical Shift (δ, ppm) Illustrative Multiplicity Illustrative Coupling Constant (J, Hz)
N-CH₃2.35s-
Pyrrolidine H33.10m-
Pyrrolidine H2/H52.80-2.95m-
Pyrrolidine H41.90-2.10m-
N-CH (heptan-3-yl)2.65m-
CH₂ (heptan-3-yl)1.30-1.50m-
CH (heptan-5-yl)1.60m-
CH₃ (heptan-5-yl)0.92d6.8
CH₃ (heptan-1-yl)0.88t7.2
CH₃ (heptan-7-yl)0.85t7.4

X-ray Crystallography of Salts or Crystalline Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. patnawomenscollege.inwikipedia.org Since this compound is likely a liquid or low-melting solid at room temperature, the formation of a crystalline salt is a common strategy. The amine functionality readily allows for the formation of salts with various acids (e.g., hydrochloride, tartrate, etc.).

Obtaining a single crystal of sufficient quality is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. wikipedia.org This map is then used to determine the precise position of each atom, bond lengths, bond angles, and torsional angles.

The crystal structure would provide unambiguous proof of the relative and absolute stereochemistry (if a chiral acid is used for salt formation). It would also reveal the conformation of the molecule in the solid state, which is often one of the low-energy conformations present in solution. This solid-state structure can serve as an excellent starting point for computational modeling.

Illustrative Crystallographic Data Table

Parameter Illustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.31
c (Å)15.78
α, β, γ (°)90, 90, 90
Volume (ų)1658.2
Z4
R-factor0.045

Computational Methods for Predicting Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules and for understanding their electronic properties. tandfonline.comnih.gov These methods complement experimental data and can provide insights that are difficult to obtain through experimentation alone.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic structure and energies of different conformers. nih.gov A systematic conformational search would be performed to identify all low-energy structures. For each of these stable conformers, QM calculations can provide:

Optimized Geometries: The precise three-dimensional structure corresponding to a minimum on the potential energy surface.

Relative Energies: The thermodynamic stability of each conformer, allowing for the prediction of the most populated conformations at a given temperature.

Vibrational Frequencies: To confirm that the optimized structures are true minima and to calculate thermodynamic properties.

NMR Chemical Shifts and Coupling Constants: These can be calculated and compared with experimental data to validate the predicted conformational ensemble.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM calculations are excellent for studying individual conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion.

An MD simulation of this compound, typically in a solvent box to mimic solution conditions, would provide:

Conformational Sampling: The simulation would explore the different conformations accessible to the molecule at a given temperature, providing a dynamic picture of its flexibility.

Free Energy Landscapes: By analyzing the simulation trajectory, a free energy landscape can be constructed, showing the relative energies of different conformations and the energy barriers between them.

Time-Averaged Properties: Properties such as inter-proton distances can be calculated and averaged over the simulation time, which can then be directly compared with experimental data from NMR (e.g., NOEs).

Molecular Interactions and Mechanistic Studies of 1 Methyl N 5 Methylheptan 3 Yl Pyrrolidin 3 Amine Non Clinical Focus

Ligand-Target Binding Kinetics and Thermodynamics in vitro (e.g., enzyme inhibition, receptor binding)

To understand the interaction of a compound like 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine with its biological targets, in vitro binding studies are essential. These studies would typically measure the affinity and kinetics of the interaction.

Biochemical Characterization of Target Engagement

The initial step in characterizing a new molecule is to identify its biological target. For a novel pyrrolidine (B122466) derivative, researchers might investigate its interaction with receptors or enzymes known to bind similar structures. For instance, related pyrrolidin-3-yl-N-methylbenzamides have been evaluated as histamine (B1213489) H3 receptor antagonists. nih.gov

A hypothetical biochemical characterization could involve screening this compound against a panel of receptors and enzymes. If a target is identified, further studies would determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff).

Hypothetical Target Binding Data for this compound

Target Binding Affinity (Kd) (nM) Association Rate (kon) (M⁻¹s⁻¹) Dissociation Rate (koff) (s⁻¹)
Receptor X Data Not Available Data Not Available Data Not Available

Identification of Specific Molecular Recognition Elements

Once a target is confirmed, studies would aim to identify the specific amino acid residues or structural motifs involved in the binding interaction. This can be achieved through techniques like site-directed mutagenesis, X-ray crystallography, or computational modeling. For example, the development of aminimide-containing molecules highlights the importance of specific structural motifs for molecular recognition. google.com These studies would pinpoint the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex.

Cellular Mechanistic Investigations (Focus on Fundamental Biological Processes, Not Clinical Outcomes)

Following in vitro characterization, cellular studies are performed to understand how the compound affects biological processes within a living cell.

Assessment of Cellular Uptake Mechanisms

For a compound to exert an intracellular effect, it must first cross the cell membrane. Studies would investigate whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport. The physicochemical properties of the molecule, such as its lipophilicity and charge, would heavily influence this process. Research on other novel compounds, such as certain alaninamide derivatives, often includes characterization of their drug-like properties, which would encompass cellular permeability. nih.gov

Intracellular Distribution and Localization Studies (e.g., using chemical probes)

After entering the cell, the compound's distribution to various organelles can be studied. This is often accomplished by synthesizing a fluorescently labeled analog of the compound (a chemical probe) and using microscopy techniques like confocal fluorescence microscopy to visualize its location within the cell. This would reveal whether the compound accumulates in specific compartments such as the mitochondria, endoplasmic reticulum, or nucleus.

Modulation of Specific Intracellular Signaling Pathways (Purely Academic Investigation)

The final step in a non-clinical mechanistic investigation is to determine how the compound affects intracellular signaling pathways. Once the target is known, researchers can investigate downstream signaling events. For example, if the compound binds to a G-protein coupled receptor, studies would measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. If the target is an enzyme, the activity of its downstream substrates would be assessed. This type of investigation is crucial for understanding the fundamental biological effects of the molecule, separate from any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain, the SAR of analogous pyrrolidine derivatives can provide valuable insights into the potential impact of structural modifications on its biological activity.

The structure of this compound can be dissected into three key components: the N-methylated pyrrolidine ring, the 3-amino linkage, and the 5-methylheptan-3-yl side chain. Systematic modifications of these components in analogous compounds have revealed critical determinants for biological activity.

The Pyrrolidine Ring: The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov Its stereochemistry and substitution pattern are often crucial for activity. For instance, in a series of pyrrolidine amide derivatives, the conformation of the pyrrolidine ring was found to significantly influence inhibitory potency. nih.gov

The N-Alkyl Group: The nature of the substituent on the pyrrolidine nitrogen can impact both potency and selectivity. In many classes of compounds, varying the size and nature of the N-alkyl group from a simple methyl to larger or more complex groups can modulate the interaction with biological targets.

The Amino Linkage: The position and orientation of the amino group on the pyrrolidine ring are critical. In related structures, shifting the position of this group or altering its substitution pattern can lead to a significant loss of activity.

The Alkyl Side Chain: The lipophilicity, size, and branching of the N-alkyl side chain are key determinants of activity. In SAR studies of similar compounds, variations in the length and branching of the alkyl chain have been shown to directly correlate with changes in biological potency. nih.gov Small, lipophilic substituents are often preferred for optimal potency in related pyrrolidine derivatives. nih.gov

The following interactive table illustrates hypothetical SAR trends based on common findings in related pyrrolidine analogs.

Modification Position Observed Trend in Analogs Potential Impact on Activity
Removal of Methyl GroupPyrrolidine NitrogenDecreased potencyReduced interaction with target
Increase in Alkyl Chain LengthPyrrolidine NitrogenVariable, often optimal length existsAltered binding affinity and selectivity
Positional Isomer of Amino GroupPyrrolidine RingSignificant loss of activityIncorrect orientation for target binding
Branching of Side ChainHeptanyl ChainCan increase or decrease activitySteric hindrance or improved fit in binding pocket
Introduction of Polar GroupHeptanyl ChainGenerally decreases activityReduced lipophilicity, may hinder membrane permeability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their activity. tandfonline.comnih.gov

These models typically use a training set of molecules with known activities to generate a predictive model. The models are then validated using a test set of compounds. scispace.com For a series of pyrrolidine derivatives, QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. tandfonline.comnih.gov

For instance, a CoMFA model for a set of pyrrolidine derivatives might reveal that bulky substituents at a certain position are favorable for activity (indicated by a green contour map in a positive steric field), while electronegative groups at another position are detrimental (indicated by a red contour map in a negative electrostatic field).

While a specific QSAR model for this compound is not available, the general principles from studies on analogous compounds suggest that descriptors related to molecular shape, hydrophobicity, and electronic properties would be critical in developing such a model. The following table lists descriptors commonly used in QSAR studies of pyrrolidine-containing molecules.

Descriptor Class Specific Descriptors Relevance to Activity
Steric Molecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule, influencing its fit into a binding site.
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesRelates to the electronic interactions between the molecule and its target, such as hydrogen bonding and electrostatic interactions.
Hydrophobic LogP, Hydrophobic Surface AreaIndicates the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets of a target.
Topological Connectivity Indices, Wiener IndexEncodes information about the branching and connectivity of the molecule.

Metabolic Pathways and Chemical Stability in vitro (Biochemical Pathways, Not Pharmacokinetics)

The in vitro metabolic fate and chemical stability of this compound can be inferred from studies on structurally related N-alkylpyrrolidines and other aliphatic amines. The primary sites for metabolism are expected to be the N-methyl group, the pyrrolidine ring, and the alkyl side chain.

Common phase I metabolic reactions for such compounds, often mediated by cytochrome P450 (CYP) enzymes, include:

N-dealkylation: Removal of the methyl group from the pyrrolidine nitrogen is a common metabolic pathway for N-methylated compounds. This would yield N-(5-methylheptan-3-yl)pyrrolidin-3-amine.

Hydroxylation: The introduction of a hydroxyl group can occur at several positions:

Pyrrolidine Ring: Hydroxylation of the pyrrolidine ring, particularly at positions alpha to the nitrogen, is a known metabolic route.

Alkyl Side Chain: Aliphatic hydroxylation can occur at various carbons of the 5-methylheptan-3-yl chain, leading to the formation of alcohol metabolites.

Oxidation: The tertiary amine nitrogen of the pyrrolidine ring can be oxidized to form an N-oxide, a common metabolic pathway for cyclic amines. nih.gov

Subsequent phase II metabolism could involve the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility.

The chemical stability of the compound in vitro would depend on the pH and enzymatic conditions of the assay. Pyrrolidine rings are generally stable, but under strongly acidic or basic conditions, ring opening could potentially occur. The stability in biological matrices like liver microsomes or S9 fractions would be primarily determined by the rate of enzymatic metabolism. mdpi.com

The following table summarizes the probable in vitro metabolic pathways for this compound based on analogous compounds.

Metabolic Reaction Site of Metabolism Resulting Metabolite Type Enzyme Family (Probable)
N-Demethylation Pyrrolidine NitrogenSecondary AmineCytochrome P450 (CYP)
Hydroxylation Pyrrolidine RingHydroxylated PyrrolidineCytochrome P450 (CYP)
Hydroxylation Heptanyl Side ChainAlcoholCytochrome P450 (CYP)
N-Oxidation Pyrrolidine NitrogenN-oxideFlavin-containing monooxygenases (FMO), Cytochrome P450 (CYP)
Glucuronidation Hydroxyl Groups on MetabolitesGlucuronide ConjugateUDP-glucuronosyltransferases (UGT)

Computational Chemistry and Theoretical Modeling of 1 Methyl N 5 Methylheptan 3 Yl Pyrrolidin 3 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand (like 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine) into the binding site of a protein target to predict its binding affinity and interaction patterns.

The process begins with generating a three-dimensional conformation of the ligand. This model is then placed into the active site of a target protein, and a scoring function is used to estimate the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, the amine groups on the pyrrolidine (B122466) ring and the secondary amine linker could act as hydrogen bond donors or acceptors, while the methylheptan tail would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site.

These predictions are crucial for understanding the molecule's potential biological activity and for suggesting modifications to improve binding potency.

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein

ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5TYR 84, ASP 120, LEU 155
Hydrogen Bonds2ASP 120 (with secondary amine)
Hydrophobic Interactions5LEU 155, VAL 160, ILE 178
Electrostatic Interactions1ASP 120 (with protonated amine)

De Novo Design and Scaffold Hopping Approaches

Beyond analyzing a single molecule, computational methods can be used to design novel compounds. De novo design algorithms build new molecules from scratch, piece by piece, within the constraints of a target's binding site. nih.gov This approach can generate entirely novel chemical entities that are structurally distinct from known ligands.

Scaffold hopping is a related but distinct strategy that aims to replace the central core (the scaffold) of a molecule while retaining its essential pharmacophoric features—the spatial arrangement of groups responsible for biological activity. nih.govbhsai.org This is particularly useful for discovering new chemical series with improved properties, such as better metabolic stability or novel intellectual property potential. Starting with this compound, the pyrrolidine ring could be replaced by other cyclic systems to explore new chemical space. The goal is to maintain the orientation of the key side chains that interact with the target.

Table 2: Potential Scaffold Hops for the this compound Core

Original ScaffoldPotential Replacement ScaffoldsRationale for Hopping
PyrrolidinePiperidine, Cyclopentane, ThiazolidineExplore different ring sizes and heteroatom compositions to alter physicochemical properties while maintaining side-chain vectors.

Advanced Quantum Chemical Calculations for Reactivity and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure. researchgate.net These methods can be used to calculate a wide range of properties for this compound, including its optimized 3D geometry, molecular orbital energies, and electrostatic potential map.

The electrostatic potential map reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting the molecule's reactivity and its potential interaction points with other molecules. rsc.org For example, the nitrogen atoms would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or bases.

Furthermore, quantum calculations can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the molecule's structure or to help interpret complex spectra.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G Level)*

PropertyPredicted ValueInterpretation
Dipole Moment (Debye)2.1 DIndicates a moderate overall polarity.
HOMO Energy (eV)-6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy (eV)1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)7.7 eVSuggests high electronic stability.

Cheminformatics for Chemical Space Exploration and Analog Design

Cheminformatics involves the use of computational tools to analyze and organize large collections of chemical data, facilitating the exploration of vast "chemical spaces". unibe.ch Starting with this compound as a lead compound, cheminformatics techniques can be used to design and evaluate a virtual library of thousands of related analogs.

This process, known as analog design or library enumeration, involves systematically modifying the parent structure. For example, the length and branching of the alkyl chain could be varied, different substituents could be placed on the pyrrolidine ring, or the linker between the two main fragments could be altered. For each designed analog, a range of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) can be calculated to predict its drug-like properties. This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving significant time and resources. researchgate.net

Table 4: Example of Cheminformatic-driven Analog Design Based on the Lead Compound

Lead CompoundModification StrategyExample AnalogPredicted Property Change
This compoundIntroduce polar group on alkyl chain1-methyl-N-(5-hydroxy-5-methylheptan-3-yl)pyrrolidin-3-amineIncreased polarity, potential for new hydrogen bond.
This compoundReplace methyl on pyrrolidine1-ethyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amineMinor increase in lipophilicity and size.
This compoundConstrain the alkyl chain1-methyl-N-((1S,3R)-1,3-dimethylcyclohexyl)pyrrolidin-3-amineReduced conformational flexibility, potentially improved binding affinity.

Advanced Methodologies for Studying 1 Methyl N 5 Methylheptan 3 Yl Pyrrolidin 3 Amine

Development of High-Throughput Screening Assays for Identifying Molecular Interactions

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of large compound libraries to identify molecules that interact with a specific biological target. nih.gov The development of robust HTS assays is the first step in identifying the molecular partners of 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine.

An HTS campaign for this compound would involve designing an assay tailored to its expected target class. The process generally includes assay development and validation, followed by the screening of compound collections. enamine.net A variety of detection methods can be employed, chosen based on the nature of the target and the interaction. nih.gov

Common HTS assay formats applicable to studying this compound could include:

Fluorescence-Based Assays : Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are widely used. nih.govnih.gov For example, if the target of this compound is a protein that binds a fluorescently labeled ligand, the displacement of this ligand by the compound would lead to a measurable change in the fluorescence signal.

Luminescence-Based Assays : Reporter gene assays are a common example, where the interaction of the compound with a target protein modulates the expression of a reporter enzyme like luciferase.

Label-Free Assays : Technologies such as Surface Plasmon Resonance (SPR) can be adapted for HTS to directly measure binding events without the need for labels. enamine.net

The validation of an HTS assay is critical and often involves calculating statistical parameters like the Z'-factor to ensure the assay is robust and can reliably distinguish between hits and non-hits. nih.gov

Assay TypePrincipleSignal DetectedApplicability for this compound
Fluorescence Polarization (FP)Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Change in polarized light emission.Useful for competitive binding assays where the compound displaces a fluorescent probe from its target protein.
Time-Resolved FRET (TR-FRET)Measures energy transfer between a donor and acceptor fluorophore when in close proximity.Ratio of acceptor to donor fluorescence emission.Applicable for studying protein-protein interactions that are modulated by the compound.
Enzyme-Linked Immunosorbent Assay (ELISA)Uses antibodies and enzyme-mediated color change to detect the presence of a substance. mdpi.comAbsorbance (color change).Can be used to quantify the binding of the compound to an immobilized target or to measure downstream effects of target modulation.
Thermal Shift Assay (TSA)Measures the change in the thermal stability of a target protein upon ligand binding.Fluorescence of a dye that binds to unfolded proteins.A direct method to screen for compounds that bind to and stabilize a target protein. enamine.net

Biophysical Techniques for Probing Ligand-Target Interactions (e.g., ITC, SPR)

Following hit identification from HTS, biophysical techniques are employed to validate and characterize the binding interaction in detail. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free methods that provide deep insights into the thermodynamics and kinetics of ligand-target binding. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment to study this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of key thermodynamic parameters. nih.govkhanacademy.org

The primary outputs of an ITC experiment are:

Binding Affinity (KD) : The dissociation constant, which indicates the strength of the interaction.

Binding Stoichiometry (n) : The molar ratio of the ligand to the target in the complex. khanacademy.org

Enthalpy Change (ΔH) : The measure of the change in bond energies upon binding. nih.govkhanacademy.org

Entropy Change (ΔS) : Calculated from the other parameters, it reflects the change in the system's disorder upon binding. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that monitors molecular interactions in real-time. cnr.it For analysis of this compound, the target protein would typically be immobilized on a sensor chip. A solution containing the compound is then flowed over the surface. Binding of the compound to the immobilized target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. escholarship.org

SPR analysis provides detailed kinetic information:

Association Rate Constant (ka) : The rate at which the ligand-target complex is formed.

Dissociation Rate Constant (kd) : The rate at which the complex breaks apart.

Binding Affinity (KD) : Can be calculated from the ratio of kd to ka.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Information Gained for this compound
Binding Affinity (KD)Directly measuredCalculated (kd/ka)Quantifies the strength of the interaction with its target.
Kinetics (ka, kd)Not directly measuredDirectly measuredReveals how quickly the compound binds and dissociates from its target.
Thermodynamics (ΔH, ΔS)Directly measuredCan be derived from temperature-dependence studiesElucidates the driving forces (enthalpic vs. entropic) of the binding interaction.
Stoichiometry (n)Directly measuredCan be determined, but often less precise than ITCDefines the molar ratio of the compound to its target in the final complex.

Advanced Imaging Techniques for Subcellular Localization and Dynamic Processes

Understanding where a compound localizes within a cell and how it engages with its target in a native environment is crucial. Advanced imaging techniques, particularly super-resolution microscopy (SRM), allow researchers to visualize these processes with unprecedented detail, overcoming the diffraction limit of conventional light microscopy. nih.gov

To visualize this compound, it would typically need to be conjugated to a fluorescent dye (fluorophore). Alternatively, if the target protein is known, it can be fluorescently tagged (e.g., as a GFP-fusion protein) to track its localization in response to the compound.

Key SRM techniques that could be applied include:

Stimulated Emission Depletion (STED) Microscopy : This method uses two laser beams to achieve sub-diffraction resolution, enabling precise localization of fluorescently-tagged molecules. nih.gov

Single-Molecule Localization Microscopy (SMLM) : Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the sequential activation and imaging of individual fluorophores to reconstruct a super-resolved image. nih.gov These methods are ideal for mapping the distribution of target molecules and observing how they cluster or disperse upon binding of this compound.

Structured Illumination Microscopy (SIM) : SIM uses patterned light to generate interference patterns that can be computationally reconstructed to create an image with approximately doubled resolution compared to conventional microscopy. nih.gov

These techniques can provide critical data on whether the compound reaches its intended subcellular compartment (e.g., nucleus, mitochondria, cell membrane) and can be used to observe dynamic processes, such as receptor trafficking or protein translocation, that are modulated by the compound's activity.

Analytical Methods for Purity Assessment and Reaction Monitoring in Research

The synthesis and purification of this compound require rigorous analytical oversight to ensure the identity, purity, and stability of the final compound. Furthermore, monitoring the synthesis reaction in real-time can provide valuable insights into reaction kinetics and mechanism, facilitating process optimization. magritek.combeilstein-journals.org

Purity Assessment A combination of chromatographic and spectroscopic methods is typically employed to assess the purity of the final compound and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity assessment. A reversed-phase HPLC method coupled with a UV or mass spectrometry (MS) detector can separate the target compound from starting materials, byproducts, and other impurities. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile compounds, GC-MS is a powerful technique for separation and identification based on retention time and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide detailed structural information and can be used to confirm the identity of the compound. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.

Reaction Monitoring Modern analytical techniques allow for the on-line or in-line monitoring of chemical reactions, providing real-time data on the consumption of reactants and the formation of products and intermediates. magritek.combeilstein-journals.org

On-line NMR Spectroscopy : Benchtop NMR spectrometers can be integrated directly into a laboratory fume hood and coupled to a reaction vessel. magritek.com This allows for the sequential acquisition of NMR spectra (e.g., 1H, 19F) directly from the reaction mixture, providing a detailed kinetic profile of the synthesis of this compound. magritek.combeilstein-journals.org

Flow Chemistry with In-line Analysis : When synthesis is performed in a continuous flow reactor, analytical techniques like UV-Vis, IR, or MS can be integrated directly into the flow path. beilstein-journals.org This setup enables continuous, real-time analysis and facilitates rapid reaction optimization. researchgate.net

TechniqueApplicationKey Information Provided
HPLC-UV/MSPurity AssessmentPercentage purity, detection and quantification of impurities. fda.govnih.gov
GC-MSPurity Assessment / Impurity IDSeparation of volatile components, structural information from mass fragmentation.
NMR SpectroscopyStructure Confirmation & PurityUnambiguous structure elucidation, identification of isomeric impurities.
On-line Benchtop NMRReaction MonitoringReal-time concentration of reactants, intermediates, and products; reaction kinetics. magritek.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine, and how can reaction parameters be optimized?

  • Methodology : The compound’s synthesis likely involves nucleophilic substitution or reductive amination. For structurally similar pyrrolidine derivatives, optimized protocols use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, achieving moderate yields (~17.9%) . Key parameters to optimize include solvent polarity (DMSO enhances nucleophilicity), temperature (35–50°C), and catalyst loading.
  • Data Validation : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane (0–100%) is effective for isolating secondary amines .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • ¹H/¹³C NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and alkyl chain signals (δ 0.8–1.5 ppm). Discrepancies in splitting patterns may arise from conformational flexibility; use variable-temperature NMR to resolve overlapping peaks .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Discrepancies between theoretical and observed masses may indicate incomplete purification or isotopic interference .
    • Advanced Tip : Cross-validate with IR spectroscopy (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact .
  • Decomposition Risks : Exposure to moisture or light may degrade the compound; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

  • Root Cause Analysis :

  • Side Reactions : Competing pathways (e.g., over-alkylation) are common. Use sterically hindered amines or adjust stoichiometry (e.g., 1.2 eq. alkylating agent) to favor mono-substitution .
  • Catalyst Deactivation : Copper(I) bromide may oxidize; replace with fresh catalyst or add stabilizing ligands (e.g., phenanthroline) .
    • Data-Driven Optimization : Design a factorial experiment varying temperature (30–60°C), solvent (DMSO vs. DMF), and base (Cs₂CO₃ vs. K₂CO₃). Use ANOVA to identify significant factors .

Q. What strategies are effective for resolving ambiguities in biological activity studies (e.g., receptor binding vs. off-target effects)?

  • Experimental Design :

  • Control Groups : Include structurally analogous inert compounds (e.g., N-methylpyrrolidine) to isolate target-specific effects .
  • Dose-Response Curves : Perform assays across a 10⁻⁶–10⁻³ M range to differentiate specific binding from nonspecific interactions .
    • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. How can researchers address reproducibility challenges in physicochemical property measurements (e.g., logP, solubility)?

  • Standardization :

  • logP : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
  • Solubility : Perform measurements in buffered solutions (pH 1–10) at 25°C and 37°C to account for physiological variability .
    • Advanced Techniques : Apply quantitative structure-property relationship (QSPR) models to predict properties and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.